Acide 7-quinoléine carboxylique

Vue d'ensemble

Description

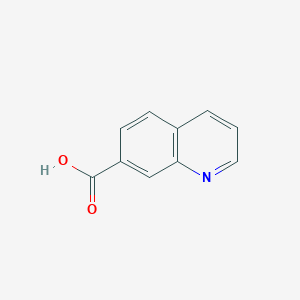

7-Quinolinecarboxylic acid is an organic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. 7-Quinolinecarboxylic acid is notable for its carboxyl group attached to the seventh position of the quinoline ring.

Applications De Recherche Scientifique

7-Quinolinecarboxylic acid has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

7-Quinolinecarboxylic acid, like other quinoline derivatives, has been found to exhibit a broad range of biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various targets through different mechanisms of action . For instance, some quinoline derivatives inhibit hemozoin polymerization and release free toxic haem .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, depending on their specific targets and modes of action .

Pharmacokinetics

Quinolones, in general, have interesting pharmacokinetic properties .

Result of Action

Some quinoline derivatives have been found to exhibit cytotoxic effects .

Action Environment

A quinolinecarboxylic acid-linked covalent organic framework (qca–cof) has been synthesized and demonstrated excellent adsorption capacity for water-soluble organic pollutants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Quinolinecarboxylic acid can be achieved through several methods. One common approach is the Doebner multicomponent reaction, which involves the reaction of aniline derivatives with aldehydes and pyruvic acid in the presence of a catalyst such as sulfamic acid . This method is advantageous due to its simplicity and high yield.

Another method involves the oxidation of 7-chloro-8-methylquinoline using oxygen as an oxidant in the presence of a catalyst like N-hydroxyphthalimide and azobisisobutyronitrile . This method is environmentally friendly and avoids the generation of large amounts of waste.

Industrial Production Methods: For industrial production, the Doebner multicomponent reaction is often preferred due to its scalability and efficiency. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Quinolinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinolinecarboxylic acid derivatives.

Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.

Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinolinecarboxylic acid derivatives, which can be further functionalized for specific applications .

Comparaison Avec Des Composés Similaires

Quinoline-4-carboxylic acid: Similar in structure but with the carboxyl group at the fourth position.

8-Hydroxyquinoline: Known for its broad-ranging biological activities and used as a chelating agent.

Quinaldic acid (quinoline-2-carboxylic acid): Another derivative with the carboxyl group at the second position.

Uniqueness: 7-Quinolinecarboxylic acid is unique due to its specific position of the carboxyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Activité Biologique

7-Quinolinecarboxylic acid (QCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, antitubercular, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

7-Quinolinecarboxylic acid is characterized by a quinoline ring with a carboxylic acid functional group at the 7-position. Its structure allows for various modifications, leading to derivatives with enhanced biological activities. The synthesis of these derivatives often involves the introduction of substituents that can significantly alter their pharmacological profiles.

Antimicrobial Activity

7-Quinolinecarboxylic acid and its derivatives have shown promising antimicrobial properties. A study synthesized a series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which were screened for their activity against Gram-positive and Gram-negative bacteria. The most active compounds exhibited significant inhibitory effects comparable to established antibiotics, indicating potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of 7-Quinolinecarboxylic Acid Derivatives

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 1 | 0.5 | Staphylococcus aureus |

| 2 | 0.25 | Escherichia coli |

| 3 | 0.1 | Pseudomonas aeruginosa |

Antitubercular Activity

Recent studies have highlighted the effectiveness of QCA derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A specific derivative, identified as 7m , demonstrated significant inhibition of Mtb DNA gyrase, an essential enzyme for bacterial replication. This compound showed promising results in both replicating and non-replicating forms of Mtb, suggesting its potential as a new antitubercular agent .

Table 2: Antitubercular Activity of Selected QCA Derivatives

| Compound | MIC (µg/mL) | Mtb Strain |

|---|---|---|

| 6a | >16 | H37Rv |

| 6c | >32 | H37Rv |

| 7m | >16 | H37Rv |

Anti-inflammatory Effects

In addition to its antimicrobial properties, QCA exhibits anti-inflammatory activity. Research has shown that certain QCA derivatives can inhibit pathways associated with inflammatory responses, such as the IL-31 signaling pathway involved in atopic dermatitis. One derivative, PQA-18, was noted for its ability to suppress sensory nerve outgrowth through the inhibition of p21-activated kinase 2 (PAK2), which may provide therapeutic benefits in inflammatory skin conditions .

Case Studies

- Antimicrobial Efficacy : A study involving the evaluation of various QCA derivatives against clinical isolates demonstrated that compounds modified at specific positions on the quinoline ring exhibited enhanced antibacterial activity compared to the parent compound.

- Tuberculosis Treatment : In vitro studies showed that compounds such as 7i and 7m were effective against drug-resistant strains of Mtb, highlighting their potential in developing new treatment regimens for tuberculosis .

- Inflammation Model : In animal models of atopic dermatitis, PQA-18 significantly reduced pruritus and improved skin lesions, suggesting its utility in treating inflammatory skin disorders .

Propriétés

IUPAC Name |

quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXVQWSDMOAHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344784 | |

| Record name | 7-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-30-4 | |

| Record name | 7-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 7-quinolinecarboxylic acid derivatives interact with HIV-1 integrase?

A1: Research suggests that polyhydroxylated styrylquinolines, specifically (E)-8-hydroxy-2-[2-(4,5-dihydroxy-3-methoxyphenyl)ethenyl]-7-quinolinecarboxylic acid (1), act as potent inhibitors of HIV-1 integrase (IN). [] While the exact mechanism is still under investigation, molecular dynamics simulations and docking studies suggest that the inhibitory activity might involve chelation with one or two magnesium ions (Mg2+) present near the enzyme's active site. [] Further research using ab initio calculations and analysis of electron density and electrostatic potential maps could provide more detailed insights into these interactions. []

Q2: What is the significance of characterizing the electron density and electrostatic properties of 7-quinolinecarboxylic acid derivatives?

A3: Characterizing the electron density and electrostatic properties of these compounds offers valuable insights into their structure-activity relationships. [] For example, comparing the electrostatic potential maps of (E)-8-hydroxy-2-[2-(4,5-dihydroxy-3-methoxyphenyl)ethenyl]-7-quinolinecarboxylic acid (1) with its progenitors helps identify potential metal chelation sites, which is crucial for understanding their inhibitory activity against HIV-1 integrase. [] Additionally, analyzing these properties can aid in predicting the behavior and interactions of these compounds in biological systems, ultimately guiding the design of more effective HIV-1 IN inhibitors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.